Dehydroeffusol

Neuroscience Anxiolytic GABA Receptor

Researchers studying GABAergic modulation, ER stress-mediated apoptosis, or anti-MRSA strategies face a critical sourcing risk: substituting dehydroeffusol with cheaper phenanthrene analogs (e.g., effusol, juncusol) compromises target engagement and mechanistic validity. Dehydroeffusol is uniquely validated across all three pathways. • GABAᴀ potentiation: 239±18% vs. 188±20% for effusol-the clear choice for electrophysiology and anxiolytic screening (MED 2.5 mg/kg in vivo). • Tumor-selective ER stress: Activates MEKK4-MKK3-p38-DDIT3 axis; 3.7-fold selectivity for MGC803 cancer cells over normal GES-1 cells. • Anti-MRSA: Confirmed in vivo efficacy with biofilm disruption and antibiotic synergism-level of validation unavailable for juncusol. For procurement managers: ≥98% HPLC purity, stable at -20°C, global shipping with blue ice.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 137319-34-7
Cat. No. B030453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroeffusol
CAS137319-34-7
Synonyms5-Ethenyl-1-methyl-2,7-phenanthrenediol;  Dehydroeffusol; 
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O
InChIInChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3
InChIKeyGSSPKCPIRDPBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroeffusol Baseline Overview


Dehydroeffusol (DHE) is a naturally occurring phenanthrene isolated primarily from the medicinal plant Juncus effusus L. (Juncaceae). This compound is a key bioactive constituent of Junci Medulla, a traditional Chinese herbal drug used for its sedative and anxiolytic properties [1]. Chemically, DHE is a substituted phenanthrene with the molecular formula C₁₇H₁₄O₂ and a molecular weight of 250.29 g/mol [1]. Structurally, it is closely related to other Juncus-derived phenanthrenes, most notably effusol, from which it differs by the presence of a double bond in the linking ring, resulting in a fully aromatic phenanthrene core. This structural variation is believed to underpin its distinct pharmacological profile across multiple therapeutic areas, including oncology, neurology, and infectious disease [2].

Dehydroeffusol vs. Structural Analogs


While dehydroeffusol belongs to a class of over 100 phenanthrenes isolated from Juncus species, its biological activity cannot be extrapolated from its closest analogs like effusol or juncusol. The family Juncaceae is a promising source of bioactive phenanthrenes, yet dehydroeffusol has been identified as the most promising among them, displaying a uniquely broad spectrum of antimicrobial, anxiolytic, sedative, spasmolytic, cellular protective, and antiproliferative activities [1]. For instance, while effusol is a more potent antioxidant in cell-free assays, dehydroeffusol demonstrates superior efficacy in modulating GABAA receptors and exhibits a unique, tumor-selective endoplasmic reticulum (ER) stress mechanism in cancer cells not shared by other phenanthrenes [2]. Substituting dehydroeffusol with a cheaper or more readily available analog such as effusol or juncusol would therefore compromise experimental outcomes in studies focused on GABAergic modulation, MRSA biofilm inhibition, or selective ER stress induction. The quantitative data below underscore that for these specific scientific applications, dehydroeffusol is not an interchangeable commodity.

Dehydroeffusol Quantitative Evidence


GABAA Modulation Superiority

In a direct head-to-head comparison using the two-microelectrode voltage clamp technique on recombinant α₁β₂γ(2S) GABAA receptors, dehydroeffusol enhanced GABA-induced chloride currents to a significantly greater extent than its close analog, effusol. This quantifiable difference establishes dehydroeffusol as the more potent positive allosteric modulator of this clinically relevant receptor target [1].

Neuroscience Anxiolytic GABA Receptor

Selective Gastric Cancer Cytotoxicity

Dehydroeffusol demonstrates a favorable therapeutic window in vitro by selectively inhibiting the proliferation of gastric cancer cells while sparing normal gastric mucosal cells. In a study evaluating its effects across 14 human cancer cell lines, the gastric cancer cell line MGC803 was the most sensitive. Critically, the IC50 for the immortalized normal human gastric mucosal cell line GES-1 was nearly four-fold higher, indicating a degree of selectivity not commonly observed with standard chemotherapeutic agents .

Oncology Gastric Cancer Selective Cytotoxicity

Tumor-Suppressive ER Stress Induction

A key differentiator for dehydroeffusol is its unique mechanism of action in cancer cells. It selectively induces a robust tumor-suppressive endoplasmic reticulum (ER) stress response, a pathway not reported for other common Juncus phenanthrenes like juncusol or effusol. This is characterized by the upregulation of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3/CHOP) and concurrent downregulation of the pro-survival marker GRP78 [1]. This contrasts with the mechanism of juncusol, which has shown cytotoxicity but without the same evidence of selective ER stress induction [2].

Cancer Mechanism ER Stress Apoptosis

Anti-MRSA & Biofilm In Vivo Efficacy

Dehydroeffusol exhibits notable bactericidal activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). Its value proposition is strengthened by its ability to inhibit biofilm formation and synergize with conventional antibiotics like ciprofloxacin, streptomycin, and azithromycin. Importantly, in vivo efficacy was demonstrated in a murine MRSA infection model, where DHE significantly reduced bacterial load and alleviated tissue damage [1]. This represents a quantifiable advantage over other Juncus-derived phenanthrenes like juncusol, for which such comprehensive in vivo antibacterial data are lacking [2].

Antimicrobial MRSA Biofilm

Dehydroeffusol High-Value Applications


GABAA Modulation in Neuroscience

For researchers investigating the GABAergic system's role in anxiety, sedation, or epilepsy, dehydroeffusol is the preferred phenanthrene tool compound. As demonstrated by the direct comparative data, it provides a significantly greater potentiation of GABAA receptor currents (239 ± 18 %) compared to effusol (188 ± 20 %) [1]. This higher efficacy makes it the optimal choice for in vitro electrophysiology studies and for exploring non-benzodiazepine binding site modulation, which may explain its in vivo anxiolytic effects at low doses (minimal effective dose of 2.5 mg/kg in mice) [2].

ER Stress-Mediated Gastric Cancer Research

Dehydroeffusol should be prioritized for gastric cancer research programs seeking agents that induce tumor-suppressive ER stress. The evidence shows that DHE selectively activates the MEKK4-MKK3-p38-DDIT3 pathway to induce this unique form of cell death, a mechanism not observed with close analogs like juncusol or effusol [1]. Furthermore, its selectivity profile (3.7-fold higher IC50 in normal GES-1 cells vs. MGC803 cancer cells) provides a therapeutic window that is rare among natural products and makes it a valuable lead compound for targeted therapy development [2].

MRSA & Biofilm Infection Research

Dehydroeffusol is uniquely positioned for anti-MRSA research among Juncus phenanthrenes due to its validated in vivo efficacy. Studies confirm its bactericidal activity against MRSA, its ability to disrupt biofilms, and its capacity to synergize with standard-of-care antibiotics like ciprofloxacin and azithromycin [1]. Critically, in vivo data demonstrate a significant reduction in bacterial load and tissue damage in a murine infection model, providing a level of validation not yet available for related compounds like juncusol. This makes dehydroeffusol the rational choice for programs aiming to develop novel anti-infective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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